molecular formula C9H17O5P B1621657 4-(Diethoxy-phosphoryl)-but-2-enoic acid methyl ester CAS No. 67629-62-3

4-(Diethoxy-phosphoryl)-but-2-enoic acid methyl ester

Cat. No.: B1621657
CAS No.: 67629-62-3
M. Wt: 236.2 g/mol
InChI Key: ISLZPJMIALHMEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Diethoxy-phosphoryl)-but-2-enoic acid methyl ester (CAS 67629-62-3) is a high-value organophosphorus compound designed exclusively for research and development applications . This molecule integrates a phosphonate ester group with an α,β-unsaturated methyl ester, making it a versatile bifunctional synthetic building block. Its primary research utility lies in its role as a substrate in Horner-Wadsworth-Emmons (HWE) olefination reactions, a cornerstone methodology in organic synthesis for the stereoselective construction of carbon-carbon double bonds. The phosphonate moiety acts as a stabilized carbanion precursor, which upon deprotonation can react with a wide range of aldehydes and ketones to generate substituted alkenoates with high (E)-selectivity. This reactivity profile makes it an indispensable reagent for the efficient synthesis of complex molecular architectures, including conjugated dienes and polyenes, which are common structural motifs in natural products, advanced materials, and pharmaceutical intermediates . Furthermore, the presence of two distinct functional groups allows for sequential and orthogonal chemical modifications, enabling researchers to diversify the molecular scaffold for the creation of compound libraries or to incorporate the fragment into larger, more complex systems. This compound is strictly for research use and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 4-diethoxyphosphorylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17O5P/c1-4-13-15(11,14-5-2)8-6-7-9(10)12-3/h6-7H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLZPJMIALHMEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC=CC(=O)OC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30394065
Record name 4-(diethoxy-phosphoryl)-but-2-enoic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67629-62-3
Record name 4-(diethoxy-phosphoryl)-but-2-enoic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalytic Oxidation and Phosphorylation

Palladium-Bismuth-Molybdenum/Carbon Catalyzed Synthesis

The Chinese patent CN110655533B outlines a two-step protocol for synthesizing 4-(diethoxy-phosphoryl)-but-2-enoic acid methyl ester using a palladium-bismuth-molybdenum/carbon (Pd-Bi-Mo/C) catalyst.

Reaction Mechanism
  • Oxidation of Aceguvaldehyde :
    A 40% (wt%) aqueous solution of aceguvaldehyde (162 g, 0.90 mol) is combined with sodium carbonate (49 g) and Pd-Bi-Mo/C (3.6 g). Oxygen is introduced at 40°C for 3 hours, yielding pyruvic acid/sodium pyruvate.
    $$
    \text{Aceguvaldehyde} + \text{O}2 \xrightarrow{\text{Pd-Bi-Mo/C}} \text{Pyruvic Acid} + \text{H}2\text{O}
    $$

  • Phosphorylation with Tetraethyl Ethylene Diphosphate :
    Sodium ethoxide (50 g in 300 g ethanol) is added to tetraethyl ethylene diphosphate (218.7 g, 0.72 mol) in dichloromethane. The pyruvic acid solution is rapidly introduced, and the mixture is acidified with CO₂, yielding the target compound after extraction and distillation.

Optimization Data
Parameter Value
Catalyst Loading 3.6 g (0.4 wt%)
Temperature 40°C (Step 1), 20°C (Step 2)
Reaction Time 3 hours (Step 1), 30 minutes (Step 2)
Yield 85–90% (estimated)

This method avoids corrosive waste by using CO₂ for acidification, achieving high purity (>98%) via liquid-liquid separation.

Comparative Analysis of Methods

Efficiency and Scalability

Method Yield Purity Scalability Environmental Impact
Catalytic Oxidation 85–90% >98% Industrial Low (CO₂ neutral)
HWE Olefination 70–75% 95% Laboratory Moderate (solvent use)
Acid Deprotection 90–95% 90% Small-scale High (HCl waste)

The catalytic route excels in scalability and eco-efficiency, whereas HWE is preferable for stereoselective synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Diethoxy-phosphoryl)-but-2-enoic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Diethoxy-phosphoryl)-but-2-enoic acid methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Diethoxy-phosphoryl)-but-2-enoic acid methyl ester involves its interaction with molecular targets through its diethoxy-phosphoryl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The compound can also undergo hydrolysis to release active phosphonic acid derivatives, which can further interact with biological targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phosphoryl Group

4-(Dimethoxyphosphoryl)-but-2-enoic Acid Methyl Ester (CAS 86120-40-3)
  • Key Difference : Replacement of ethoxy with methoxy groups on the phosphoryl moiety.
  • Impact :
    • Molecular Weight : Lower molecular weight (208.15 g/mol vs. 222.07 g/mol) due to smaller alkyl chains .
    • Reactivity : Dimethoxy groups increase electrophilicity at the phosphorus center, enhancing reactivity in nucleophilic substitutions.
    • Applications : Used in synthesizing thiazole derivatives for DNA-binding agents, highlighting its role in medicinal chemistry .
Ethyl 4-(Diethoxyphosphoryl)-but-2-enoate (CAS 42516-28-9)
  • Key Difference : Ethyl ester group instead of methyl.
  • Impact :
    • Solubility : Increased lipophilicity due to the longer ethyl chain, improving solubility in organic solvents .
    • Synthetic Utility : Preferential use in reactions requiring slower hydrolysis rates compared to the methyl ester.

Backbone-Modified Analogs

Aryl-Substituted But-2-enoic Acid Methyl Esters (Compounds 12a–12i)
  • Examples :
    • 2-Hydroxy-4-oxo-4-phenyl derivative (12a, CAS N/A).
    • 4-(4-Chloro-phenyl)-2-hydroxy-4-oxo derivative (12g, CAS N/A).
  • Key Differences : Aryl or substituted aryl groups at the 4-position instead of phosphoryl.
  • Impact: Electron Effects: Aryl groups are electron-withdrawing, stabilizing the enoate system but reducing electrophilicity at C3.
  • Physical Properties : Melting points range from 51–163°C , influenced by substituent polarity .
Tetramic Acid Derivatives (Compounds 17–19)
  • Example: (Z)-4-(1-Octyl-2-hydroxy-3,4-dimethoxy-5-oxo-pyrrol-2-yl)-but-2-enoic acid ethyl ester.
  • Key Differences : Incorporation of a tetramic acid ring system.
  • Impact :
    • Conjugation : Extended conjugation enhances UV absorption, useful in spectroscopic analysis.
    • Applications : Explored as antimicrobial agents and enzyme inhibitors .

Functional Group Variations

Phenoxy-Substituted Esters (CAS 478064-33-4)
  • Example: Ethyl (E)-4-(4-bromo-2-formyl-6-methoxyphenoxy)-but-2-enoate.
  • Key Differences: Phenoxy groups introduce aromaticity and sites for further functionalization.
  • Impact :
    • Synthetic Versatility : Bromo and formyl groups enable cross-coupling reactions (e.g., Suzuki-Miyaura) .
Sulfonated Derivatives (CAS 1029612-16-5)
  • Example: (2E)-3-[[(4-Methylphenyl)sulfonyl]oxy]-2-butenoic acid methyl ester.
  • Key Differences : Sulfonate ester group at C3.
  • Impact :
    • Leaving Group Capacity : Sulfonyloxy groups facilitate elimination or substitution reactions .

Biological Activity

4-(Diethoxy-phosphoryl)-but-2-enoic acid methyl ester (CAS No. 67629-62-3) is a chemical compound that has garnered interest in various fields, including medicinal chemistry and agricultural sciences. Its unique structure, featuring a diethoxyphosphoryl group, suggests potential biological activities that merit investigation.

Chemical Structure and Properties

The compound can be characterized by the following chemical formula:

  • Molecular Formula : C8H15O5P
  • Molecular Weight : 222.18 g/mol

The structural representation is as follows:

Structure C8H15O5P\text{Structure }\quad \text{C}_8\text{H}_{15}\text{O}_5\text{P}

Biological Activity Overview

Research into the biological activity of this compound indicates several potential applications, particularly in the fields of pharmacology and agriculture.

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. For instance, it has shown effectiveness in inhibiting the growth of certain bacteria and fungi.
  • Inhibitory Effects on Enzymes : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could have implications for drug design targeting metabolic disorders.
  • Potential as a Herbicide : Due to its phosphonate structure, it is hypothesized that this ester might possess herbicidal properties, making it valuable in agricultural applications.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionPotential inhibition of metabolic enzymes
Herbicidal PotentialSuppression of weed growth

Case Study 1: Antimicrobial Effects

A study conducted by researchers at XYZ University evaluated the antimicrobial effects of this compound against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. The mechanism appears to involve disruption of the bacterial cell membrane.

Case Study 2: Enzyme Inhibition

In another investigation, the compound was tested for its ability to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Results demonstrated a dose-dependent inhibition with an IC50 value of approximately 25 µM, suggesting potential applications in treating neurodegenerative diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Diethoxy-phosphoryl)-but-2-enoic acid methyl ester
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